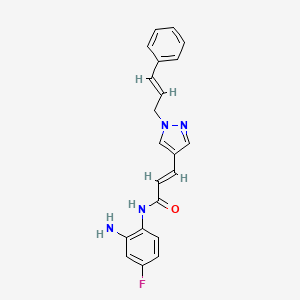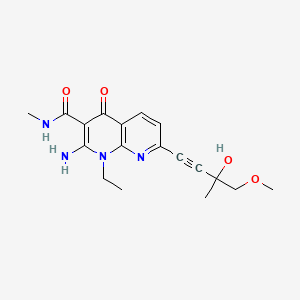
RGFP966
Descripción general
Descripción
N-(2-amino-4-fluorophenyl)-3-[1-(3-phenylprop-2-enyl)-4-pyrazolyl]-2-propenamide is an aromatic amide and an aromatic amine.
Aplicaciones Científicas De Investigación
Tratamiento de la lesión cerebral traumática
Se ha descubierto que RGFP966 atenúa el estrés oxidativo y la inflamación después de una lesión cerebral traumática (TBI) al activar la vía Nrf2 {svg_1}. Suprime la expresión de HDAC3, promueve la translocación nuclear de Nrf2, activa las enzimas antioxidantes descendentes, mitiga la producción excesiva de especies reactivas de oxígeno y alivia la apoptosis de las células nerviosas {svg_2}. This compound reduce eficazmente el edema cerebral y el daño histológico y mejora la función neurológica y cognitiva en ratas con TBI {svg_3}.
Alivio de la inflamación gotosa
Se ha demostrado que this compound alivia la inflamación gotosa inducida por cristales de urato monosódico en ratones {svg_4}. Reduce la hinchazón de la almohadilla del pie y el tobillo, disminuye el tráfico de neutrófilos y reduce la liberación de IL-1β {svg_5}. This compound también inhibe la producción de IL-6 y TNF-α en macrófagos derivados de la médula ósea tratados con cristales de MSU {svg_6}.
Tratamiento de la enfermedad de Huntington
This compound reduce la frecuencia de expansiones de repeticiones de CAG estriatales en modelos de ratón de la enfermedad de Huntington y reduce la acumulación de mHTT {svg_7} {svg_8}. Bloquea la formación de astrocitos reactivos y es neuroprotector {svg_9} {svg_10}.
Mejora de la memoria
Se ha descubierto que this compound mejora la adquisición y consolidación de la memoria de objetos a largo plazo {svg_11}. También mejora la memoria de ubicación de objetos a largo plazo {svg_12}.
Extinción de la conducta de búsqueda de cocaína
En estudios con ratones, se ha descubierto que this compound facilita la extinción de la conducta de búsqueda de cocaína {svg_13}.
Mejora de la plasticidad sináptica
Se ha demostrado que this compound mejora el deterioro de la plasticidad sináptica inducido por oligómeros de β-amiloide {svg_14}.
Mecanismo De Acción
- RGFP966 selectively inhibits histone deacetylase 3 (HDAC3) with an IC50 value of 80 nM. Unlike other HDACs, it does not inhibit any other HDACs at concentrations up to 15 μM .
- This compound suppresses HDAC3 expression, leading to several downstream effects:
- This compound’s pharmacokinetic properties include:
Target of Action
Mode of Action
Pharmacokinetics
Propiedades
IUPAC Name |
(E)-N-(2-amino-4-fluorophenyl)-3-[1-[(E)-3-phenylprop-2-enyl]pyrazol-4-yl]prop-2-enamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19FN4O/c22-18-9-10-20(19(23)13-18)25-21(27)11-8-17-14-24-26(15-17)12-4-7-16-5-2-1-3-6-16/h1-11,13-15H,12,23H2,(H,25,27)/b7-4+,11-8+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BLVQHYHDYFTPDV-VCABWLAWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CCN2C=C(C=N2)C=CC(=O)NC3=C(C=C(C=C3)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C=C/CN2C=C(C=N2)/C=C/C(=O)NC3=C(C=C(C=C3)F)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19FN4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801026037 | |
| Record name | (E)-N-(2-Amino-4-fluorophenyl)-3-[1-[(E)-3-phenylprop-2-enyl]pyrazol-4-yl]prop-2-enamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801026037 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
362.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1357389-11-7 | |
| Record name | (E)-N-(2-Amino-4-fluorophenyl)-3-[1-[(E)-3-phenylprop-2-enyl]pyrazol-4-yl]prop-2-enamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801026037 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What is the primary target of RGFP966?
A1: this compound selectively inhibits HDAC3, a class I histone deacetylase. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , ]
Q2: How does this compound interact with HDAC3?
A2: While the exact binding mode of this compound to HDAC3 requires further investigation, it is likely similar to other HDAC inhibitors, interacting with the enzyme's catalytic domain and blocking its deacetylase activity. [, , ]
Q3: What are the downstream effects of HDAC3 inhibition by this compound?
A3: HDAC3 inhibition by this compound leads to increased histone acetylation, affecting the expression of various genes involved in diverse cellular processes, including:
- Increased expression of neurotrophic factors: this compound treatment has been shown to elevate the expression of brain-derived neurotrophic factor (BDNF) in various models, potentially contributing to its neuroprotective effects. [, ]
- Modulation of inflammatory pathways: this compound can attenuate the expression of pro-inflammatory cytokines like TNF-α and IL-1β, potentially by interfering with the NF-κB pathway. [, , , , , , , ]
- Regulation of apoptosis: this compound has demonstrated both pro-apoptotic and anti-apoptotic effects depending on the cell type and context. It can induce apoptosis in cancer cells while protecting neurons from apoptosis in neurodegenerative disease models. [, , , , , , ]
- Influence on oxidative stress: this compound has been shown to reduce oxidative stress markers in various models, potentially by activating the Nrf2 antioxidant pathway. [, , , , ]
Q4: What makes this compound a promising therapeutic agent compared to pan-HDAC inhibitors?
A4: this compound's selectivity for HDAC3 offers potential advantages over pan-HDAC inhibitors, including a reduced risk of off-target effects and improved safety profiles. [, , , ]
Q5: What is the molecular formula and weight of this compound?
A5: The molecular formula of this compound is C21H19FN4O, and its molecular weight is 374.4 g/mol. [, ]
Q6: Is there information available regarding this compound's compatibility with various materials or its stability under different conditions?
A6: Currently, specific information regarding material compatibility and stability of this compound is limited in the provided research. Further studies are needed to assess its performance and applications under various conditions.
Q7: What disease models have been used to study the therapeutic potential of this compound?
A7: this compound has been investigated in various in vitro and in vivo models, including:
- Neurodegenerative diseases: Alzheimer's disease [, , ], Huntington's disease [], traumatic brain injury [], spinal cord injury [], and optic nerve injury [].
- Cardiovascular diseases: Diabetic cardiomyopathy [, ], hypertension [], and neointimal hyperplasia [].
- Metabolic disorders: Diabetes [, ].
- Cancer: Hepatocellular carcinoma [], B cell lymphoma [], cutaneous T cell lymphoma [], and prostate cancer [].
Q8: What are the key findings from in vivo studies using this compound?
A8: In vivo studies have shown that this compound can:
- Improve motor function and reduce brain damage in models of stroke and TBI. [, ]
- Attenuate neuroinflammation and demyelination in a cuprizone-induced demyelinating mouse model, suggesting potential benefits in multiple sclerosis. []
- Reduce infarct size and improve functional recovery in a model of ischemic stroke. []
- Prevent retinal ganglion cell death after optic nerve injury. []
- Improve memory function in a mouse model of Alzheimer's disease. [, ]
- Reduce aortic fibrosis and inflammation in a mouse model of diabetes. []
- Suppress tumor growth and migration in a model of hepatocellular carcinoma. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(3aR,6R,6aS)-6-[(S)-[(1S)-cyclohex-2-en-1-yl]-hydroxymethyl]-6a-methyl-4-oxo-2,3,3a,5-tetrahydrofuro[2,3-c]pyrrole-6-carboxylic acid](/img/structure/B1193464.png)
![N-[3-(dimethylamino)-2-methylpropyl]-N-(2,6-dimethylphenyl)-2-phenylacetamide](/img/structure/B1193466.png)

![4-iodo-N-[4-methoxy-3-(4-methylpiperazin-1-yl)phenyl]benzenesulfonamide;hydrochloride](/img/structure/B1193474.png)
